molecular formula C24H23N3O3S B12006224 2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({2-Oxo-2-phenyl-1-[(phenylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12006224
M. Wt: 433.5 g/mol
InChI Key: AYXKYOGNILIAPP-UHFFFAOYSA-N
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Description

(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate , belongs to the class of organic compounds called 1,4-isoquinolinediones . It features a C=O group at positions 1 and 4 within its isoquinoline scaffold .

Preparation Methods

Synthetic Routes:: The synthetic route to this compound involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate . This reaction yields 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters . Subsequent treatment with phosphorus oxychloride converts these esters into the corresponding esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids .

Industrial Production:: Information on industrial-scale production methods for this compound is limited, but it is typically synthesized in research laboratories.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions can occur at various positions.

    Other Transformations: Further modifications may involve amide bond formation, esterification, and cyclization.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).

    Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, alkoxides).

    Other Transformations: Acid chlorides, bases, and catalysts.

Major Products:: The specific products formed depend on reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential drug candidates due to its structural features.

    Chemical Biology: Studying biological processes and interactions.

    Industry: As a starting material for the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with molecular targets, possibly including caspase-3 , involved in apoptosis pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include related isoquinolinediones and derivatives.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[(1-benzamido-2-oxo-2-phenylethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H23N3O3S/c25-21(29)19-17-13-7-8-14-18(17)31-24(19)27-22(20(28)15-9-3-1-4-10-15)26-23(30)16-11-5-2-6-12-16/h1-6,9-12,22,27H,7-8,13-14H2,(H2,25,29)(H,26,30)

InChI Key

AYXKYOGNILIAPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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